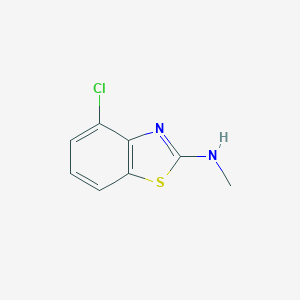

4-chloro-N-methyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWLEYCNOWRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloro N Methyl 1,3 Benzothiazol 2 Amine and Its Benzothiazole Derivatives

Direct Synthetic Routes to 4-chloro-N-methyl-1,3-benzothiazol-2-amine

Direct synthetic routes aim to construct the this compound molecule in a streamlined process, often involving a key cyclization step to form the bicyclic benzothiazole (B30560) core.

Cyclization Approaches Utilizing Substituted 2-Aminothiophenol (B119425) Derivatives

A cornerstone in the synthesis of benzothiazoles is the condensation and cyclization of 2-aminothiophenol derivatives with various carbon- and nitrogen-containing reagents. mdpi.comnih.govtandfonline.comtandfonline.com To obtain the target molecule, a key starting material would be 3-chloro-2-aminothiophenol.

One common strategy involves the in situ formation of the 2-aminothiophenol derivative from a more stable precursor, such as a disulfide, followed by cyclization. For instance, the corresponding disulfide can be reduced to the reactive thiophenol, which then undergoes cyclization.

A prevalent method for the formation of 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, followed by an oxidative cyclization. indexcopernicus.comresearchgate.netnih.gov In the context of synthesizing the 4-chloro-substituted scaffold, 2-chloroaniline (B154045) would be the appropriate starting material. This aniline derivative can be reacted with potassium thiocyanate in the presence of an acid, such as glacial acetic acid, to form an intermediate thiourea (B124793). Subsequent oxidative cyclization, often facilitated by bromine, leads to the formation of the 2-amino-4-chlorobenzothiazole (B128024) ring. indexcopernicus.comresearchgate.net

| Starting Material | Reagents | Intermediate | Product |

| 2-Chloroaniline | KSCN, Acetic Acid | N-(2-chlorophenyl)thiourea | 4-chloro-1,3-benzothiazol-2-amine |

| N-(2-chlorophenyl)thiourea | Bromine | - | 4-chloro-1,3-benzothiazol-2-amine |

This 2-amino-4-chlorobenzothiazole can then be N-methylated in a subsequent step as described in section 2.1.2.1.

Carbon disulfide (CS₂) is a versatile reagent in the synthesis of sulfur-containing heterocycles, including benzothiazoles. It can serve as a source for the C2 carbon of the thiazole (B1198619) ring. An efficient method for preparing 2-mercaptobenzothiazole (B37678) derivatives involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This approach could be adapted for the synthesis of the target molecule's precursors.

Furthermore, 2-aminothiophenols can react with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which can then be cyclized. While this route typically leads to 2-mercaptobenzothiazoles, subsequent chemical transformations can be employed to introduce the desired 2-methylamino group.

Nucleophilic Substitution on Pre-formed Benzothiazole Scaffolds

An alternative and widely used strategy involves the synthesis of a 4-chloro-1,3-benzothiazol-2-amine precursor, which is then modified to introduce the N-methyl group. This approach allows for the late-stage introduction of substituents on the exocyclic amino group.

The direct N-methylation of 4-chloro-1,3-benzothiazol-2-amine is a straightforward approach to the target compound. This transformation can be achieved using various methylating agents. Common reagents for N-methylation include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). mdpi.com The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. mdpi.com

A one-pot reductive N,N-dimethylation of amino-substituted heteroaromatics using a DMSO/HCOOH/Et₃N system has also been reported, which could be applicable. acs.org

| Precursor | Methylating Agent | Base | Solvent | Product |

| 4-chloro-1,3-benzothiazol-2-amine | Methyl iodide | K₂CO₃ | DMF | This compound |

| 4-chloro-1,3-benzothiazol-2-amine | Dimethyl sulfate | NaH | THF | This compound |

The regioselective N-alkylation of 2-aminobenzothiazoles is a key synthetic transformation. rsc.orgacs.org The reaction of 2-aminobenzothiazoles with alkylating agents, such as benzylic alcohols, has been accomplished. rsc.org For the synthesis of this compound, a methylating agent would be employed.

The choice of base is crucial for the success of these alkylation reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. The base serves to deprotonate the 2-amino group, generating a more nucleophilic species that readily attacks the electrophilic methylating agent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yields and minimize potential side reactions, such as alkylation on the ring nitrogen.

General Synthetic Methodologies for Benzothiazole Derivatives

The benzothiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of methodologies. The most prevalent approach involves the condensation of a 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. nih.govmdpi.com This core strategy has been adapted and optimized through various techniques, including one-pot procedures, microwave assistance, and advanced catalytic systems.

One notable approach utilizes molecular iodine in a solid-phase, solvent-free reaction between 2-aminothiophenol and various benzoic acid derivatives. nih.govtandfonline.com This method is cost-effective and rapid, with reactions often completing within 10 minutes. nih.govtandfonline.com Another efficient one-pot procedure involves a three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol, which proceeds under mild conditions to form C-N and C-S bonds simultaneously. nih.gov Carboxylic acids can also be converted directly to benzothiazoles by first reacting with thionyl chloride and then with 2-aminothiophenol in a one-pot sequence without the need for additional catalysts. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Benzoic Acid Derivatives | Molecular Iodine (I₂) | Solid-phase, solvent-free, trituration | Rapid (approx. 10 min), high yield, cost-effective | nih.govtandfonline.com |

| 2-Aminothiophenol + Aldehydes | Phenyl iodoniumbis(trifluoroacetate) (PIFA) | Microwave irradiation | Reduced reaction time, improved yield | nih.gov |

| Thiols + Oxalyl Chloride + 2-Aminothiophenol | n-Tetrabutylammonium iodide (TBAI) | 60 °C | Three-component reaction, mild conditions | nih.gov |

| gem-Dibromomethylarenes + 2-Aminoarylthiols | None specified | Mild conditions | Short reaction times, easy product isolation | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving product yields. semanticscholar.org This technology is particularly effective for the synthesis of benzothiazoles, often reducing reaction times from hours to mere minutes. nih.govsemanticscholar.org

The condensation of 2-aminobenzenethiol with various aldehydes or carboxylic acids can be efficiently promoted by microwave irradiation. nih.govias.ac.in For instance, the cyclocondensation of 2-aminothiophenols with aldehydes, promoted by phenyl iodoniumbis(trifluoroacetate) (PIFA), proceeds in good to excellent yields under microwave conditions. ias.ac.in This method is significantly faster than traditional heating. nih.gov Solvent-free reactions are also achievable; 2-substituted benzothiazoles can be prepared by reacting ortho-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation for just 3–4 minutes. nih.gov Furthermore, glycerol (B35011) has been employed as a green, non-toxic solvent for the catalyst-free synthesis of benzothiazoles from 2-aminothiophenol and aldehydes under focused microwave irradiation. researchgate.net

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles + Benzaldehyde → Schiff Base | 4 to 6 hours | 1 to 2 minutes | Drastic reduction in reaction time, improved yields | semanticscholar.org |

| 2-Aminothiophenols + Chloroacetyl chloride | Not specified | 10 minutes | Efficient, environmentally friendly, high yield | nih.gov |

| o-Aminothiophenol + Fatty Acids | Not specified | 3–4 minutes | Rapid, solvent-free, efficient | nih.gov |

Catalytic methods provide elegant and efficient pathways to complex molecules. In benzothiazole synthesis, N-Heterocyclic Carbenes (NHCs) have been utilized as potent organocatalysts. NHC catalysis often operates under mild conditions and can facilitate unique transformations. researchgate.netresearchgate.net

One application involves the use of a copper-NHC complex to catalyze the intramolecular S-arylation of 2-halogenothioanilides, yielding 2-arylbenzothiazoles. This reaction proceeds in good yields for substrates with both electron-donating and electron-withdrawing substituents. nih.gov Another novel NHC-promoted strategy describes a regiodivergent protocol for the synthesis of monoimidate-isosorbides that incorporate a benzothiazole moiety. This is achieved under mild oxidative conditions starting from readily accessible aldimines. researchgate.net While direct NHC-catalyzed synthesis of the core benzothiazole ring from simple precursors is an area of ongoing research, their application in derivatization and annulation reactions showcases their utility in this field. researchgate.net Nickel complexes featuring NHC ligands have also been explored for the direct arylation of benzothiazole, although challenges such as catalyst deactivation via C(2)-metallation have been noted. mdpi.com

The 2-amino group on the benzothiazole ring is a versatile functional handle that allows for extensive derivatization. nih.govnih.gov This position is highly reactive towards electrophilic reagents, enabling the synthesis of a wide array of fused heterocyclic compounds and other derivatives through reactions such as acylation and amide bond formation. nih.gov These derivatization strategies are fundamental for creating analogues of compounds like this compound.

Acylation of the 2-amino group is a straightforward and common transformation. This reaction can be performed using various acetylating agents. For instance, N-acetylation of 2-aminobenzothiazoles can be achieved directly using acetic acid, providing an alternative to more corrosive and moisture-sensitive reagents like acid anhydrides or acyl chlorides. umpr.ac.id

A widely used method for acylation involves reacting the 2-aminobenzothiazole (B30445) with an acyl chloride, such as chloroacetyl chloride, typically in the presence of a base like triethylamine (B128534) in a dry solvent. niscpr.res.in This approach is used as an initial step for building more complex structures. For example, (1'-chloroacetyl)-2-aminobenzothiazole, formed via this method, can be further reacted with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazinoacetyl group. niscpr.res.in

| 2-Aminobenzothiazole Derivative | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Acetic Acid | Reflux in AcOH with triethyl orthoformate and sodium azide | N-(benzo[d]thiazol-2-yl)acetamide | umpr.ac.id |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Triethylamine, dry benzene (B151609), ice-cold | (1'-Chloroacetyl)-2-aminobenzothiazole | niscpr.res.in |

| 2-Amino-6-nitrobenzothiazole | Acetic Anhydride (Ac₂O) | Pyridine | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | nih.gov |

The formation of an amide bond is a cornerstone of organic synthesis and is readily applied to 2-aminobenzothiazoles. This reaction, typically a nucleophilic acyl substitution, is used to link carboxylic acids to the 2-amino position, creating benzothiazole amide derivatives. rsc.orgrsc.org

A general and efficient method involves reacting various cinnamic acid derivatives with 2-aminobenzothiazole. The carboxylic acid is first converted to its more reactive acyl chloride intermediate using a reagent like thionyl chloride. This acyl chloride is then added dropwise to a solution of 2-aminobenzothiazole under ice-cooling. A base, such as NaHCO₃, is used as an acid scavenger to facilitate the reaction. rsc.org This strategy has been employed to synthesize a series of N-acylated 2-aminobenzothiazoles with diverse functionalities. nih.gov

Derivatization of 2-Aminobenzothiazoles

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of benzothiazole derivatives hinges on the careful optimization of reaction parameters. Factors such as temperature, solvent choice, catalyst system, and reactant stoichiometry are critical in maximizing product yield and purity.

Temperature and solvent are pivotal in controlling reaction kinetics and pathways in the synthesis of benzothiazoles. The classic synthesis often involves the condensation of a substituted 2-aminothiophenol precursor. Research on analogous benzothiazole syntheses demonstrates that reaction conditions can range from room temperature to high-temperature reflux. For instance, some condensation reactions are effectively carried out in refluxing toluene (B28343) at 110°C, while others proceed efficiently at room temperature in solvent systems like a methanol-water mixture. mdpi.com

Microwave-assisted synthesis has emerged as a powerful technique, often allowing for solvent-free conditions and significantly reduced reaction times. researchgate.net For example, the nucleophilic substitution on 2-chlorobenzothiazole (B146242) with various amines can be achieved in 10 minutes with 70-95% yield under microwave irradiation, whereas conventional heating at 100°C results in only 20-40% conversion after one hour. researchgate.net

The choice of solvent is dictated by the specific reaction mechanism and the solubility of the reagents. Solvents like N,N-dimethylformamide (DMF), ethanol, and acetic acid are commonly employed. nih.govresearchgate.net Optimization studies for the synthesis of related heterocyclic systems, such as pyrimido[2,1-b] orgsyn.orguokerbala.edu.iqbenzothiazoles, have shown that acetic acid can be a superior solvent, and reflux conditions significantly improve yields compared to room temperature reactions (45% vs. 12% over the same time period). researchgate.net

Table 1: Effect of Solvent and Temperature on Benzothiazole Synthesis Yield (Illustrative Examples for Analogous Systems)

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |

|---|---|---|---|---|

| Toluene | 110 (Reflux) | Not Specified | High | 2-Arylbenzothiazole |

| Ethanol/Water | Room Temp | 1 h | High | Substituted Benzothiazole |

| DMF | 120 | Not Specified | Up to 97% | 2-Aminobenzothiazole Derivative |

| Acetic Acid | Reflux | 3 h | 45% | Pyrimido[2,1-b]benzothiazole Derivative |

| Acetic Acid | Room Temp | 3 h | 12% | Pyrimido[2,1-b]benzothiazole Derivative |

| None (Microwave) | 100 | 10 min | 70-95% | 2-Aminoalkylbenzothiazole |

Catalysis plays a crucial role in modern synthetic routes to benzothiazoles, offering milder reaction conditions and improved efficiency. Various transition-metal catalysts, including copper, nickel, and palladium compounds, have been successfully employed. nih.gov For instance, the intramolecular S-arylation of 2-halothioureas can be effectively catalyzed by copper(I) iodide (CuI), with studies showing that a catalyst loading of 5 mol% is optimal for achieving high yields. researchgate.net Similarly, nano cerium oxide (CeO₂) has been used at 5 mol% for the synthesis of 2-substituted benzothiazoles, proving superior to other metal oxide catalysts. mdpi.com

The stoichiometry of the reagents is another critical parameter to optimize. In many procedures, a near-equimolar ratio of the primary reactants is used. nih.gov However, in some cases, using an excess of one reagent can drive the reaction to completion. For example, in the Hugerschoff synthesis of 2-aminobenzothiazoles, two equivalents of the starting aniline are typically used relative to the thiocyanate. Optimization studies on related three-component reactions have shown that increasing the equivalents of certain starting materials can lead to a significant increase in yield. researchgate.net Base selection and equivalents are also important; in a Cu(OAc)₂-catalyzed synthesis of 2-aminobenzothiazoles, Cs₂CO₃ was identified as the optimal base. nih.gov

Table 2: Influence of Catalyst and Reagents on Benzothiazole Synthesis (Illustrative Examples)

| Catalyst | Catalyst Loading | Key Reagents | Solvent/Conditions | Yield (%) |

|---|---|---|---|---|

| CuI | 5 mol% | 2-halothioureas | Water | Good to Excellent |

| CuO | Not Specified | 2-bromoanilines, dithiocarbamates | Not Specified | Up to 93% |

| Ni(II) salts | Low concentration | N-arylthioureas | Mild conditions | Up to 95% |

| Nano CeO₂ | 5 mol% | 2-aminothiophenol, aldehydes | Water, Room Temp | 76-96% |

| None | N/A | Aromatic amines, aliphatic amines, sulfur | DMSO, 120 °C | Moderate to Good |

Synthetic Applications as a Building Block

The this compound scaffold is a valuable intermediate in organic synthesis. The inherent reactivity of the 2-amino group and the possibility of substitution on the benzene ring allow for its elaboration into a wide array of more complex molecules. nih.govnih.gov

The 2-amino group of the benzothiazole ring is a versatile handle for constructing fused and linked heterocyclic systems. It can readily undergo reactions such as acylation, condensation, and cyclization. For example, 2-aminobenzothiazole derivatives can be acylated with chloroacetyl chloride, and the resulting intermediate can be cyclized with reagents like thiourea to form a second thiazole ring. mdpi.com

Furthermore, the 2-amino group can react with dicarbonyl compounds or their equivalents to build larger ring systems. The synthesis of pyrimido[2,1-b]benzothiazoles via a three-component reaction of 2-aminobenzothiazole, an arylglyoxal, and a 1,3-dicarbonyl compound is a prime example of this strategy. researchgate.net Other complex heterocycles synthesized from 2-aminobenzothiazole precursors include:

Thiazolidin-4-ones: Formed by the reaction of Schiff bases (derived from 2-aminobenzothiazoles and aldehydes) with mercaptoacetic acid. rdd.edu.iq

1,3,4-Oxadiazoles and 1,2,4-Triazoles: Synthesized through multi-step sequences starting from the reaction of 2-aminobenzothiazoles with ethyl chloroacetate, followed by hydrazide formation and subsequent cyclization. rdd.edu.iq

Benzimidazoles: Prepared by reacting a glycine (B1666218) derivative of 2-aminobenzothiazole with o-phenylenediamine. rdd.edu.iq

Imidazolinones: Synthesized by condensing substituted 2-aminobenzothiazoles with oxazolone (B7731731) derivatives. ijpcsonline.com

These examples underscore the utility of the 2-aminobenzothiazole core as a foundational element for creating diverse and complex heterocyclic architectures.

The benzothiazole nucleus is a well-established pharmacophore, and derivatives of this compound are of significant interest in drug discovery. mdpi.comnih.gov The scaffold is incorporated into larger molecules to modulate their physicochemical properties and biological activity. A common strategy involves linking the 2-amino position to other bioactive moieties via an amide or other stable linker.

Numerous studies have demonstrated the broad spectrum of biological activities associated with molecules containing the 2-aminobenzothiazole framework, including:

Anticancer Agents: Novel benzothiazole-piperazine compounds and other derivatives have shown cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial Agents: Benzothiazole derivatives have been synthesized and evaluated for their activity against bacteria and fungi. ijpcsonline.com

Anti-inflammatory Agents: Compounds prepared by functionalizing the 2-amino group have exhibited anti-inflammatory properties. nih.gov

Anticonvulsant and Antidepressant Activity: The benzothiazole scaffold has been integrated into molecules designed as central nervous system agents. mdpi.comnih.gov

Insecticides: Acylation of the 2-amino group with specific acid chlorides has led to the development of potent insecticides. nih.gov

The synthesis of these molecules often starts with the core 2-aminobenzothiazole, which is then elaborated through multi-step sequences to introduce desired pharmacophoric features and optimize activity. nih.govmdpi.com For instance, N-(1,3-benzothiazol-2-yl)-2-acetamide derivatives have been synthesized and shown to possess significant anticancer properties. nih.gov

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

No specific studies detailing the inhibitory activity of 4-chloro-N-methyl-1,3-benzothiazol-2-amine against decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) or various topoisomerases were found. Research on the broader benzothiazole (B30560) class indicates that some derivatives can act as enzyme inhibitors, but this cannot be specifically attributed to the compound . nih.gov

There is no available data from receptor binding assays or modulation studies for this compound. While some benzothiazoles have been investigated as ligands for receptors like the Aryl Hydrocarbon Receptor, specific binding affinities and functional modulation data for this compound are absent from the literature. researchgate.net

Biochemical Pathway Perturbation Analysis

Information specifically linking this compound to the inhibition of bacterial cell wall synthesis is not present in the reviewed literature. While antimicrobial activity is a known feature of the 2-aminobenzothiazole (B30445) scaffold, the precise mechanism for this specific derivative has not been elucidated. ucl.ac.beresearchgate.net

While various 2-aminobenzothiazole derivatives have been evaluated for their anticancer properties, there are no specific studies that detail the effect of this compound on cancer cell division pathways, such as microtubule dynamics or cell cycle regulation. nih.govnih.gov

Cellular Effects in Research Models

Detailed reports on the specific cellular effects of this compound in various research models (e.g., specific cell lines or organisms) are not available. Consequently, a data table summarizing these effects cannot be generated.

An article focusing solely on the mechanistic elucidation of the biological actions of this compound, with specific details on its induction of programmed cell death pathways and cell line-specific responses, cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific research findings on this particular chemical compound that would be necessary to accurately and thoroughly address the requested outline.

Scientific research on the biological activities of chemical compounds is highly specific. While the broader class of benzothiazole derivatives has been a subject of investigation for potential therapeutic properties, including anticancer effects, the specific biological mechanisms of individual analogs can vary significantly based on their unique molecular structures. Substitutions, such as the chloro and N-methyl groups on the benzothiazole ring, play a crucial role in determining the compound's interaction with biological targets and its subsequent cellular effects.

Therefore, without dedicated studies on this compound, any discussion on its ability to induce programmed cell death or its selectivity for specific cell lines would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the specific biological and mechanistic profile of this compound.

Structure Activity Relationship Sar Investigations of 4 Chloro N Methyl 1,3 Benzothiazol 2 Amine Analogues

Impact of Substituents on Biological Potency

The biological activity of benzothiazole (B30560) derivatives is highly sensitive to the nature and position of substituents on both the benzene (B151609) and thiazole (B1198619) rings. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Role of Chlorine Substitution at the 4-Position

The introduction of a chlorine atom at the 4-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The electron-withdrawing nature of chlorine can modulate the electron density of the entire ring system, affecting its ability to interact with biological targets. While specific studies focusing solely on the 4-chloro analogue are limited, broader research on halogenated benzothiazoles suggests that the position of the halogen is critical. For instance, in some series of benzothiazole derivatives, a chloro group at certain positions has been shown to enhance anticancer or antimicrobial activities, potentially by increasing lipophilicity and facilitating membrane transport or by forming specific halogen bonds with target proteins. However, without direct comparative data for 4-chloro-N-methyl-1,3-benzothiazol-2-amine, the precise contribution of the 4-chloro substituent to its activity profile remains an area for further investigation.

Influence of N-Methylation on Activity Profiles

N-alkylation of the 2-amino group in benzothiazoles is a common strategy to explore the impact of substitution on biological activity. The presence of a methyl group on the exocyclic nitrogen, as seen in this compound, can have several effects. It can alter the compound's polarity, basicity, and steric profile, which in turn can affect its binding affinity to target enzymes or receptors. N-methylation can also influence the compound's metabolic stability, potentially leading to an altered pharmacokinetic profile. In some classes of bioactive compounds, N-methylation has been shown to either increase or decrease potency depending on the specific biological target and the binding pocket's steric and electronic requirements. For the 2-aminobenzothiazole (B30445) scaffold, the introduction of a methyl group may impact the hydrogen bonding capacity of the amino group, which is often a key interaction point with biological macromolecules.

Positional Isomerism Effects on Biological Outcomes (e.g., 7-chloro, 6-chloro, 5-chloro isomers)

For example, research on various anticancer and antimicrobial benzothiazoles has shown that moving a substituent from one position to another can lead to significant changes in potency and selectivity. This is because the different isomers will have distinct electronic distributions and steric hindrances, leading to different interactions with the target site. A recent study on novel benzothiazole derivatives highlighted that a 6-chloro substituent was a key feature for potent anticancer and anti-inflammatory activity in their series. uokerbala.edu.iq Another study on 7-chloro-6-fluoro benzothiazole derivatives also reported significant biological activities. esisresearch.org These findings underscore the principle that the specific location of the chlorine atom is a critical determinant of the biological profile of a benzothiazole derivative. A systematic evaluation of the 4-, 5-, 6-, and 7-chloro isomers of N-methyl-1,3-benzothiazol-2-amine would be necessary to elucidate the optimal substitution pattern for any given biological activity.

Table 1: Hypothetical Comparative Activity of Chloro Isomers

This table is for illustrative purposes only, as direct comparative experimental data is not available in the reviewed literature.

| Compound | Position of Chlorine | Relative Biological Potency (Hypothetical) |

| Isomer 1 | 4-chloro | - |

| Isomer 2 | 5-chloro | - |

| Isomer 3 | 6-chloro | - |

| Isomer 4 | 7-chloro | - |

Rational Design and Synthesis of New Benzothiazole Derivatives

The insights gained from SAR studies are fundamental to the rational design of new and improved benzothiazole derivatives with enhanced pharmacological properties.

Exploration of Heterocyclic Core Modifications

Modification of the core benzothiazole scaffold is a key strategy in drug discovery to explore new chemical space and to fine-tune biological activity. This can involve the replacement of the benzothiazole ring with other heterocyclic systems, a concept known as bioisosteric replacement. For example, replacing the benzothiazole core with a benzoxazole (B165842) or benzimidazole (B57391) could lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) properties and potentially different biological activities, while retaining key binding interactions. Another approach is the fusion of additional rings to the benzothiazole system to create more complex polycyclic structures, which can lead to novel interactions with biological targets.

Introduction of Different Substituent Groups and Their Pharmacological Impact

Building upon the SAR of the parent compound, the introduction of a diverse range of substituent groups can be explored to optimize activity. For instance, if the 4-chloro group is found to be beneficial, other halogens like fluorine or bromine could be introduced at the same position to modulate the electronic and steric properties. Similarly, the N-methyl group could be replaced with other alkyl or aryl groups to probe the steric tolerance of the target's binding site. The introduction of functional groups that can participate in additional interactions, such as hydrogen bond donors or acceptors, can also be a fruitful avenue for enhancing potency. The systematic synthesis and biological evaluation of such analogues are essential for developing a comprehensive understanding of the SAR and for the discovery of new lead compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and optimization of lead compounds. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. By identifying the essential structural features responsible for a molecule's biological activity, new and more potent analogues can be designed.

While specific pharmacophore modeling studies centered exclusively on this compound are not extensively detailed in publicly available literature, a broader analysis of related 2-aminobenzothiazole derivatives provides significant insights into the key structural requirements for biological activity. Quantitative structure-activity relationship (QSAR) studies on various benzothiazole analogues have been instrumental in developing pharmacophore hypotheses for different therapeutic targets, including anticancer and antimicrobial agents. allsubjectjournal.commdpi.com

A pharmacophore model essentially defines the crucial spatial arrangement of molecular features that are necessary for interaction with a specific receptor and for triggering a biological response. For the benzothiazole scaffold, several key features are consistently identified as being important for activity. These typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the thiazole ring is a common hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The amino group at the C-2 position is a critical hydrogen bond donor.

Aromatic Rings (AR): The fused benzene ring of the benzothiazole core serves as a key aromatic feature, often involved in π-π stacking or hydrophobic interactions with the receptor.

Hydrophobic Features (HY): Substituents on the benzothiazole ring, such as the chloro group at position 4 and the methyl group on the exocyclic nitrogen, contribute to the hydrophobic profile of the molecule, which can be crucial for binding affinity.

Ligand-based drug design utilizes these pharmacophore models to guide the synthesis of new derivatives. The goal is to modify the lead structure, in this case, this compound, to better fit the hypothesized pharmacophore and thereby enhance biological potency. QSAR models, which correlate molecular descriptors (properties) with biological activity, further refine this process by predicting the activity of newly designed molecules before their synthesis. allsubjectjournal.com

For instance, a typical ligand-based approach for designing new analogues of this compound would involve:

Conformational Analysis: Generating a set of possible 3D conformations for a series of known active and inactive benzothiazole analogues.

Pharmacophore Hypothesis Generation: Identifying common features among the active molecules that are absent in the inactive ones. This generates several potential pharmacophore models.

Model Validation: The best model is selected based on its ability to accurately predict the activity of a set of test compounds not used in the model generation.

Virtual Screening and Analogue Design: The validated pharmacophore model is then used as a 3D query to screen virtual libraries for new compounds or to guide the modification of the existing scaffold to improve its fit and, consequently, its biological activity.

The data from such studies allow for a systematic exploration of the chemical space around the 2-aminobenzothiazole core. Modifications might include altering the substitution pattern on the benzene ring or changing the nature of the substituent on the 2-amino group to optimize interactions with the target.

Table 1: Common Pharmacophoric Features Identified in Biologically Active Benzothiazole Analogues This table summarizes key structural features that have been identified as important for the biological activity of the broader benzothiazole class in various studies.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Aromatic Ring (AR) | The fused benzene ring of the benzothiazole scaffold. | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom in the thiazole ring (N-3). | Forms hydrogen bonds with receptor sites. |

| Hydrogen Bond Donor (HBD) | The amine group at the C-2 position. | Forms hydrogen bonds with receptor sites. |

| Hydrophobic Group (HY) | Halogen or alkyl substituents on the benzene ring. | Occupies hydrophobic pockets in the binding site. |

Table 2: Illustrative Ligand-Based Design Strategy for 2-Aminobenzothiazole Analogues This table illustrates how the pharmacophore model can guide the design of new analogues by suggesting specific modifications to enhance predicted activity. This is a hypothetical representation based on general SAR principles.

| Modification Site | Proposed Modification | Rationale Based on Pharmacophore Model | Predicted Activity Outcome |

| Position 4 (Chloro) | Replace with -F, -Br | Modulate hydrophobicity and electronic properties. | Potentially altered potency/selectivity. |

| Position 6 | Introduce electron-withdrawing group (e.g., -NO2) | Enhance hydrogen bonding potential of the scaffold. | May increase binding affinity. |

| N-methyl group | Replace with larger alkyl or aryl groups | Explore additional hydrophobic interactions. | Could increase potency if a pocket is available. |

| 2-Amino group | Acylation or conversion to urea/thiourea (B124793) | Introduce additional HBD/HBA features. | May lead to new receptor interactions. |

Computational and Theoretical Chemistry Approaches in Benzothiazole Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-chloro-N-methyl-1,3-benzothiazol-2-amine, docking studies are instrumental in identifying potential protein targets and understanding the structural basis of its biological activity.

The prediction of binding affinity is a key outcome of molecular docking simulations, providing a quantitative estimate of the strength of the interaction between a ligand and a protein. This is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. For derivatives of 2-aminobenzothiazole (B30445), molecular docking has been successfully employed to predict their binding affinities to a range of protein targets, including enzymes and receptors implicated in various diseases.

While specific docking studies on this compound are not extensively documented in publicly available literature, the binding affinities of analogous 2-aminobenzothiazole derivatives have been investigated against several key proteins. For instance, substituted 2-aminobenzothiazoles have been docked into the ATP-binding site of protein kinases, which are crucial targets in cancer therapy. nih.govacs.org The predicted binding affinities from such studies help in prioritizing compounds for synthesis and biological evaluation. The chloro and N-methyl substituents on the benzothiazole (B30560) core of this compound would be expected to influence its binding affinity through steric and electronic effects, which can be precisely modeled in docking simulations.

A hypothetical docking study of this compound against a protein kinase could yield data similar to that presented in the interactive table below, which showcases predicted binding affinities for a series of hypothetical benzothiazole derivatives.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Protein Kinase A | -8.5 |

| 4-fluoro-N-methyl-1,3-benzothiazol-2-amine | Protein Kinase A | -8.2 |

| 4-bromo-N-methyl-1,3-benzothiazol-2-amine | Protein Kinase A | -8.7 |

| N-methyl-1,3-benzothiazol-2-amine | Protein Kinase A | -7.9 |

Beyond predicting binding affinities, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex, elucidating the specific molecular interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Understanding these interaction mechanisms is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance its potency and selectivity.

For 2-aminobenzothiazole derivatives, docking studies have revealed common interaction patterns with their protein targets. For example, the nitrogen atoms of the benzothiazole ring and the 2-amino group frequently act as hydrogen bond acceptors and donors, respectively. The benzene (B151609) ring of the benzothiazole scaffold often engages in hydrophobic and pi-stacking interactions with aromatic residues in the protein's binding pocket.

In the case of this compound, the chlorine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The N-methyl group can contribute to hydrophobic interactions and may also influence the conformational flexibility of the molecule. A detailed analysis of the docked pose of this compound would reveal the precise nature of these interactions, guiding further optimization efforts.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules. bohrium.com These methods are used to predict a wide range of molecular properties that are relevant to reactivity and biological activity.

DFT calculations can be used to determine various electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are directly related to the molecule's reactivity and its ability to interact with biological macromolecules.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, which can guide the prediction of non-covalent interactions with a protein. For this compound, the electronegative chlorine atom and the nitrogen atoms of the benzothiazole ring are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and other electrostatic interactions.

The following interactive table presents hypothetical DFT-calculated electronic properties for a series of substituted benzothiazoles, illustrating the influence of different functional groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.2 | -1.5 | 4.7 |

| 4-fluoro-N-methyl-1,3-benzothiazol-2-amine | -6.3 | -1.4 | 4.9 |

| 4-bromo-N-methyl-1,3-benzothiazol-2-amine | -6.1 | -1.6 | 4.5 |

| N-methyl-1,3-benzothiazol-2-amine | -5.9 | -1.2 | 4.7 |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a protein. Quantum chemical calculations can be used to perform a thorough conformational analysis of this compound, identifying the most stable (lowest energy) conformations. mdpi.com

This is typically achieved by systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting conformation. The resulting potential energy surface reveals the global and local energy minima, which correspond to the most probable conformations of the molecule. For this compound, the rotation around the bond connecting the N-methylamino group to the benzothiazole ring would be of particular interest. Understanding the preferred conformation of this group is essential for accurately predicting its interactions within a protein's binding site.

In silico ADMET Prediction (Applied in lead optimization, not property reporting)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. These predictions are used in the lead optimization phase to identify and address potential liabilities before significant resources are invested in a compound.

For this compound, a range of ADMET properties can be predicted using various computational models. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For instance, Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound based on these properties.

The application of in silico ADMET prediction in the lead optimization of a series of benzothiazole derivatives might involve generating data like that shown in the interactive table below. This data would be used to select compounds with a favorable balance of potency and pharmacokinetic properties for further development.

| Compound | Molecular Weight | logP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations | Predicted Oral Bioavailability (%) |

| This compound | 198.68 | 2.8 | 1 | 2 | 0 | 85 |

| Analog A | 250.75 | 3.5 | 2 | 3 | 0 | 80 |

| Analog B | 310.82 | 4.2 | 1 | 4 | 0 | 75 |

| Analog C | 520.95 | 5.5 | 3 | 6 | 2 | 40 |

These in silico predictions, while not a substitute for experimental validation, are invaluable for guiding the design of new analogs of this compound with improved drug-like properties. nih.govresearchgate.net By integrating these computational approaches, researchers can accelerate the discovery and development of novel benzothiazole-based therapeutic agents.

Virtual Screening and Library Design for Novel Analogues of this compound

The application of computational tools in drug discovery has significantly accelerated the identification and optimization of lead compounds. For derivatives of the benzothiazole scaffold, including this compound, in silico methods such as virtual screening and library design are pivotal in exploring their therapeutic potential. These approaches allow for the high-throughput evaluation of vast chemical space to identify novel analogues with enhanced biological activity.

Virtual screening techniques are instrumental in identifying promising candidates from large compound databases that are likely to interact with a specific biological target. This process often begins with the generation of a 3D model of the target protein, followed by the docking of a library of small molecules into the active site. The binding affinity and interaction patterns of these molecules are then scored and ranked to prioritize candidates for further experimental validation.

In the context of designing novel analogues of this compound, the design of a focused chemical library is a crucial step. This involves the creation of a collection of virtual compounds based on the core benzothiazole scaffold. Modifications are systematically introduced at various positions of the molecule to explore the structure-activity relationship (SAR). For instance, different substituents can be added to the benzene ring or the amino group to modulate the compound's physicochemical properties and its interaction with the target.

A study focused on designing new benzothiazole derivatives for potential antimicrobial activity utilized molecular docking to screen a library of synthesized compounds against the E. coli MurB enzyme, a key enzyme in bacterial cell wall biosynthesis. The docking studies helped in understanding the binding modes of the designed compounds and identifying key interactions with the active site residues.

Another research effort in the development of anti-Alzheimer agents involved the synthesis and in silico evaluation of benzothiazole-based compounds against monoamine oxidases (MAO-A and MAO-B). Molecular docking studies were performed to elucidate the binding interactions and to support the observed in vitro inhibitory activities. These computational analyses provided insights into the structural requirements for potent and selective inhibition of the target enzymes.

The design of a library of benzothiazole-piperazine-1,2,3-triazole hybrids for anticancer screening also highlights the utility of computational approaches. The design process was guided by the goal of creating novel molecular architectures with potential antiproliferative activity. While not specifically focused on this compound, this approach demonstrates the principles of library design based on a core heterocyclic scaffold.

The following table summarizes key findings from computational studies on benzothiazole derivatives, which are relevant to the potential application of similar methods to this compound.

| Study Focus | Target | Computational Method | Key Findings |

| Antimicrobial Agents | E. coli MurB | Molecular Docking | Identification of key binding interactions for enzyme inhibition. |

| Anti-Alzheimer Agents | MAO-A and MAO-B | Molecular Docking | Elucidation of binding modes and support for selective inhibition. |

| Anticancer Agents | EGFR Tyrosine Kinase | Molecular Docking | Design of compounds with good binding affinity to the EGFR receptor. |

Emerging Applications and Future Research Directions

Role in Drug Discovery and Development Initiatives

The benzothiazole (B30560) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a wide range of biological targets. nih.gov The introduction of specific substituents, such as a chlorine atom and an N-methyl group, can significantly influence the pharmacological profile of the resulting molecule.

While 4-chloro-N-methyl-1,3-benzothiazol-2-amine has not been extensively documented as a lead compound itself, its structural components are features of interest in drug design. The chlorine atom can enhance membrane permeability and metabolic stability, while the N-methyl group can influence binding affinity and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various benzothiazole derivatives have shown that substitutions on both the benzene (B151609) and thiazole (B1198619) rings are crucial for their biological activity. jchemrev.com For instance, halogen substitutions on the benzothiazole ring have been shown to modulate the anticancer and antimicrobial properties of these compounds. nih.govcore.ac.uk The 4-chloro substitution, in particular, could be a key feature for optimization in the development of new therapeutic agents.

Future research could focus on synthesizing a library of analogues of this compound to explore its potential as a lead compound for various diseases. Systematic modifications of the substitution pattern could lead to the identification of compounds with enhanced potency and selectivity.

Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The presence of the this compound backbone suggests its potential utility in developing novel drugs.

Anticancer Potential: Numerous benzothiazole derivatives have been investigated as anticancer agents. nih.gov For example, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine has been shown to significantly inhibit the proliferation of cancer cells. nih.gov This suggests that the chloro-substitution is a favorable feature for anticancer activity. The N-methylation could further enhance this activity by modifying interactions with biological targets.

Antimicrobial Activity: The benzothiazole scaffold is also a key component in many antimicrobial agents. nih.gov Halogenated benzothiazoles, in particular, have shown promising activity against a range of microbial pathogens. core.ac.uk Future studies could evaluate this compound and its derivatives for their efficacy against various bacterial and fungal strains.

Table 1: Potential Therapeutic Applications of Substituted Benzothiazoles

| Therapeutic Area | Example of Active Substituted Benzothiazole | Observed Effect |

|---|---|---|

| Oncology | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Inhibition of cancer cell proliferation nih.gov |

| Infectious Diseases | Halogenated benzothiazole derivatives | Antimicrobial activity core.ac.uk |

| Inflammation | Benzothiazole derivatives with N-functionalized groups | Anti-inflammatory activity nih.gov |

| Neurological Disorders | Riluzole (a 2-aminobenzothiazole (B30445) derivative) | Treatment of amyotrophic lateral sclerosis |

Potential as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes. The benzothiazole scaffold, with its fluorescent properties, is a promising candidate for the development of such probes. While there is no specific data on this compound as a chemical probe, the general class of 2-aminobenzothiazoles has been explored for this purpose. researchgate.net

The inherent fluorescence of the benzothiazole ring can be modulated by the introduction of substituents. The chloro and N-methyl groups in this compound could potentially fine-tune its photophysical properties, making it a candidate for a fluorescent probe to visualize specific cellular components or monitor enzymatic activity.

Advanced Materials Science Applications (e.g., in dyes and pigments)

Benzothiazole derivatives have found applications in materials science, particularly as dyes and pigments. rsc.org The extended π-system of the benzothiazole ring is responsible for its chromophoric properties. Azo dyes derived from substituted 1,3-benzothiazoles have been successfully used for dyeing leather, exhibiting good affinity and fastness. nih.gov

The specific compound this compound could serve as a precursor for the synthesis of novel dyes. The chlorine atom can influence the color and lightfastness of the dye, while the N-methyl group can affect its solubility and binding properties to substrates. Further research into the diazotization and coupling reactions of this compound could lead to the development of new colorants for various industrial applications.

Table 2: Potential Applications of Benzothiazole Derivatives in Materials Science

| Application Area | Type of Benzothiazole Derivative | Key Properties |

|---|---|---|

| Dyes for Textiles and Leather | Azo dyes from substituted 1,3-benzothiazoles | Good affinity, colorfastness nih.gov |

| Cyanine Dyes | Benzothiazole-containing cyanines | Photographic sensitizers, fluorescent labels mdpi.com |

| Organic Electronics | Functionalized benzothiadiazoles | Components in polymers for solar cells |

Challenges and Opportunities in Benzothiazole Research

A significant challenge in the field is the often complex and multi-step synthesis of substituted benzothiazoles. tandfonline.com Developing efficient and environmentally friendly synthetic routes is a key area of research. For this compound, optimizing its synthesis to produce high yields will be crucial for its further investigation and potential commercialization.

The functionalization of the benzothiazole core can also be challenging. However, modern synthetic methods, including C-H functionalization, are providing new opportunities to create a diverse range of derivatives for biological screening and materials testing. These advancements will be vital for exploring the full potential of this compound.

Prospects for Interdisciplinary Studies

The diverse potential of this compound opens up numerous avenues for interdisciplinary research. Collaboration between synthetic chemists, medicinal chemists, pharmacologists, and materials scientists will be essential to fully exploit the properties of this compound.

For example, computational studies could be employed to predict the biological targets of this compound and guide the design of more potent analogues. In materials science, collaborations could focus on integrating this compound into novel polymeric materials or developing advanced functional dyes. The intersection of these disciplines will undoubtedly accelerate the discovery of new applications for this promising benzothiazole derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-methyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield?

- Answer : A common method involves refluxing substituted benzothiazole precursors with alkylating agents (e.g., methyl iodide) in ethanol or methanol. For example, sodium acetate can act as a base to deprotonate intermediates and accelerate nucleophilic substitution. Optimization may include varying reflux duration (e.g., 7–12 hours), solvent polarity, or catalyst loading. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity . For analogs, combining benzothiazole amines with triazine derivatives under reflux with acetone has also been reported to yield hybrid structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H at ~3540 cm⁻¹) .

- ¹H NMR : Resolves aromatic protons (δ 6.5–8.2 ppm) and methyl groups (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (FABMS) : Confirms molecular weight (e.g., m/z 466 for a benzothiazole-triazine hybrid) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like acetonitrile:methanol (1:1) .

Q. What are the key considerations in selecting recrystallization solvents for this compound?

- Answer : Solvent polarity and solubility-temperature dependence are critical. Ethanol or methanol are preferred due to moderate polarity, which allows gradual crystallization. Adding water to induce cloudiness (as in ) can improve crystal yield. For less polar derivatives, DMSO/water mixtures (2:1) may be used .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonds (N–H⋯N) form dimeric structures, which propagate into 2D networks. Key parameters include R-factor (<0.05), data-to-parameter ratio (>10:1), and temperature control (e.g., 173 K) to minimize thermal motion .

Q. How to design experiments to assess anticancer activity against specific cell lines (e.g., HCT-116, HT29)?

- Answer :

- Cell Line Selection : Use colon cancer lines (HCT-116, HT29) due to prior relevance to benzothiazole analogs .

- Dose-Response Assays : Test concentrations (1–100 µM) over 48–72 hours.

- Viability Metrics : Employ MTT or resazurin assays to quantify IC₅₀ values.

- Control Compounds : Include cisplatin or 5-fluorouracil as positive controls .

Q. How to analyze conflicting biological activity data across different studies?

- Answer :

- Source Evaluation : Check assay conditions (e.g., cell passage number, serum concentration).

- Structural Variants : Compare substituent effects (e.g., chloro vs. nitro groups) on activity .

- Statistical Rigor : Use ANOVA or t-tests to confirm significance (p < 0.05) and assess replicate consistency .

Q. What methodological challenges arise in crystallizing this compound, and how can they be addressed?

- Answer :

- Polymorphism : Slow evaporation or gradient cooling reduces polymorph formation.

- Hydrogen Bonding : Use polar solvents to stabilize N–H⋯N interactions, as seen in SCXRD studies .

- Twinned Data : SHELXL’s TWIN command can refine twinned crystals, though high-resolution data (>1.0 Å) is ideal .

Q. How can structural modifications enhance the compound’s antimicrobial or anticancer efficacy?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.